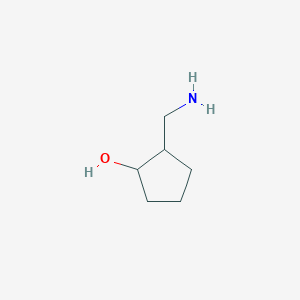

2-(Aminomethyl)cyclopentanol

Description

Structural Classification and Functional Group Analysis

2-(Aminomethyl)cyclopentanol is classified as a cycloaliphatic 1,2-amino alcohol. The core of the molecule is a five-membered cyclopentane (B165970) ring which, unlike aromatic rings, is non-planar and exists in puckered conformations like the "envelope" or "half-chair" to minimize torsional strain.

The molecule's chemical properties are dictated by its two functional groups:

Hydroxyl Group (-OH): This alcohol group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. It also serves as a reactive site for transformations such as oxidation or esterification. smolecule.com

Aminomethyl Group (-CH₂NH₂): This primary amine group is basic and nucleophilic. It readily forms salts and can participate in reactions like amide bond formation. smolecule.com

The presence of these two groups on adjacent carbons (a 1,2-relationship) allows for potential intramolecular hydrogen bonding and the ability to act as a bidentate ligand, chelating to metal ions.

A critical aspect of its structure is stereochemistry. The carbons to which the hydroxyl and aminomethyl groups are attached (C1 and C2) are chiral centers. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the two substituents defines them as cis or trans diastereomers.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Average Molecular Weight | 115.176 g/mol |

| Monoisotopic Mass | 115.099714 g/mol |

| Functional Groups | Primary Amine, Alcohol |

| Ring System | Cyclopentane |

| Stereoisomer Classification | Specific Enantiomers |

| trans | (1R,2R)-2-(Aminomethyl)cyclopentanol |

| (1S,2S)-2-(Aminomethyl)cyclopentanol | |

| cis | (1R,2S)-2-(Aminomethyl)cyclopentanol |

| (1S,2R)-2-(Aminomethyl)cyclopentanol |

Academic Significance in Organic Chemistry and Related Disciplines

The distinct stereoisomers of this compound are of significant academic and practical interest, primarily as chiral synthons in asymmetric synthesis.

In Organic Chemistry:

Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure this compound derivatives are effective chiral ligands for metal-catalyzed asymmetric reactions. For instance, optically active trans-2-(N,N-dialkylamino)cyclopentanols have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a key carbon-carbon bond-forming reaction. researchgate.net This application is crucial for controlling the stereochemical outcome of a reaction to produce a single desired enantiomer.

Synthesis of Chiral Auxiliaries: The compound can serve as a precursor to chiral auxiliaries, which are molecules temporarily incorporated into a synthesis to guide the stereoselective formation of new chiral centers.

Precursors for Heterocyclic Compounds: The bifunctional nature of the molecule makes it a useful starting material for synthesizing saturated heterocyclic systems. For example, both cis- and trans-2-aminomethylcyclopentanols react with agents like urea (B33335) or thiophosgene (B130339) to form 5,6-trimethylene-3,4,5,6-tetrahydro-1,3-oxazin-2-ones and their corresponding 2-thione derivatives. molaid.com

In Medicinal Chemistry:

Scaffold for Drug Discovery: The 1,2-amino alcohol motif is a common feature in many biologically active compounds. Researchers utilize this compound as a scaffold to build more complex molecules with potential therapeutic value. smolecule.com Derivatives have been investigated for their potential as enzyme inhibitors and anticancer agents. vulcanchem.com

Key Pharmaceutical Intermediate: The compound is a documented intermediate in the synthesis of important pharmaceuticals. Notably, a specific stereoisomer of this compound is a key building block for Bictegravir, an HIV-1 integrase strand transfer inhibitor. vulcanchem.com Its precise stereochemistry is critical for the final drug's efficacy. vulcanchem.com

| Field | Application | Example |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective addition of diethylzinc to benzaldehyde. researchgate.net |

| Heterocyclic Synthesis | Precursor | Synthesis of tetrahydro-1,3-oxazin-2-one derivatives. molaid.com |

| Medicinal Chemistry | Pharmaceutical Intermediate | Key building block in the synthesis of the antiviral drug Bictegravir. vulcanchem.com |

Overview of Current Research Trajectories

Current research on this compound is focused on refining its synthesis, expanding its applications in catalysis, and leveraging its structure for new therapeutic agents.

Advanced Synthetic Methods: A major research thrust is the development of efficient and highly stereoselective synthetic routes to access specific, enantiomerically pure isomers. Chemoenzymatic methods are particularly prominent. These strategies often involve the resolution of a racemic mixture using enzymes like lipases, which selectively acylate one enantiomer, allowing for the easy separation of the two. researchgate.net Lipase-B from Candida antarctica and lipase (B570770) from Pseudomonas cepacia have been effectively used for this purpose. researchgate.net Other approaches include palladium-catalyzed hydrogenation of precursors. vulcanchem.com

Expansion of Catalytic Applications: Researchers continue to explore the use of this compound-derived ligands in a broader range of asymmetric transformations. This includes their incorporation into novel "pincer" type ligand frameworks for transition metal catalysts used in reactions like transfer hydrogenation. ucl.ac.uk The goal is to develop new catalytic systems that are highly efficient and selective for producing valuable chiral molecules. acs.org

Medicinal Chemistry Exploration: The compound's role as a key intermediate for successful drugs has spurred further investigation into its potential as a scaffold for new therapeutic candidates. vulcanchem.comvulcanchem.com Research is ongoing into derivatives that could act as proteasome inhibitors or possess activity against cancer cell lines. vulcanchem.com This trajectory involves synthesizing libraries of related compounds and screening them for biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORALDSQPSWPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336454 | |

| Record name | 2-(Aminomethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874528-11-7 | |

| Record name | 2-(Aminomethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Aminomethyl Cyclopentanol

Racemic Synthesis Approaches

Racemic synthesis aims to produce a mixture of enantiomers, which can be suitable for certain applications or serve as a starting point for subsequent chiral resolution.

Non-Stereoselective Amination Reactions

Non-stereoselective amination reactions provide a direct route to racemic 2-(aminomethyl)cyclopentanol. One common method involves the reaction of cyclopentanone (B42830) with formaldehyde (B43269) and ammonia (B1221849), which generates an imine intermediate. This intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the primary amine, this compound. smolecule.com

Reductive Amination Pathways from Cyclopentanone Derivatives

Reductive amination of cyclopentanone derivatives is a widely utilized strategy for the synthesis of cyclopentylamines. mdpi.com This method involves the reaction of cyclopentanone with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, cyclopentanone can be reacted with formaldehyde and ammonia, followed by reduction. smolecule.com The reaction can also be carried out with benzylamine (B48309) to form a benzylamino-substituted intermediate, which is then hydroxylated. Various catalysts, including ruthenium-supported alumina (B75360) and nickel-based catalysts, have been explored to improve the efficiency and yield of this reaction. mdpi.com For instance, a study using a partially reduced Ru/ZrO2 catalyst achieved a 93% yield of cyclopentylamine (B150401) from cyclopentanone. mdpi.com

| Reactant | Reagents | Product | Reference |

| Cyclopentanone | Formaldehyde, Ammonia, Reducing Agent (e.g., NaBH4) | This compound | smolecule.com |

| Cyclopentanone | Benzylamine, Hydroxylating Agent | (1S,2S)-2-(benzylamino)cyclopentanol | |

| Cyclopentanone | Ammonia, Ru/ZrO2 catalyst | Cyclopentylamine | mdpi.com |

Stereoselective Synthesis Strategies for this compound

For applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals, stereoselective methods are employed to produce enantiomerically pure or enriched this compound.

Enantioselective Catalysis in Aminomethylcyclopentanol Synthesis

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric hydrogenation is a powerful technique for preparing enantiopure compounds. nih.gov In the context of this compound synthesis, this can involve the hydrogenation of a prochiral precursor, such as a cyclopentenyl nitrile, using a chiral catalyst. For example, a nitrile precursor can be synthesized from cyclopentanone and then reduced to the corresponding amine using a catalyst like palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas. The choice of chiral catalyst is crucial for achieving high enantiomeric excess (ee). Studies have shown that iridium complexes can be highly effective for the asymmetric hydrogenation of enamides, achieving up to 99% ee. nih.gov

A scalable method for producing a related compound, (1R,2R)-2-amino-1-cyclopentanol, involves the palladium-catalyzed hydrogenation of a benzyl-protected intermediate. vulcanchem.com This highlights the utility of catalytic hydrogenation in achieving specific stereoisomers.

| Precursor | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Cyclopentenyl Nitrile | Chiral Pd/C | This compound | 92% | |

| E/Z mixtures of enamides | N,P-Iridium complexes | Chiral amides | up to 99% | nih.gov |

| Benzyl-protected aminocyclopentanol | Pd/C | (1R,2R)-2-amino-1-cyclopentanol | Not specified | vulcanchem.com |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy offers a high degree of stereocontrol.

In the synthesis of this compound derivatives, chiral auxiliaries such as Evans oxazolidinones can be employed. The process involves attaching the chiral auxiliary to cyclopentanone, followed by the introduction of the aminomethyl group with retention of configuration. Finally, the auxiliary is cleaved under mild conditions. This method can achieve enantiomeric excess values greater than 99%. Another example involves the use of (1S,2R)-2-aminocyclopentan-1-ol to derive a new chiral auxiliary that has been shown to be highly effective in asymmetric alkylations and aldol (B89426) reactions, yielding products with over 99% diastereoselectivity. nih.gov

| Chiral Auxiliary | Reaction Type | Product Diastereoselectivity/ee | Reference |

| Evans Oxazolidinones | Aminomethylation | >99% ee | |

| (1S,2R)-2-Aminocyclopentan-1-ol derived auxiliary | Alkylation and Aldol Reactions | >99% de | nih.gov |

Asymmetric Hydrogenation Techniques

Biocatalytic and Chemoenzymatic Transformations

Biocatalytic and chemoenzymatic approaches offer elegant and efficient pathways to chiral molecules by leveraging the high selectivity of enzymes. These methods can establish key stereocenters early in the synthetic sequence or be used to resolve racemic mixtures.

While lipases are most prominently used for the kinetic resolution of this compound and its derivatives, they also feature in broader enzymatic and chemoenzymatic sequences. diva-portal.orgnih.gov In these pathways, an enzymatic step is integrated into a multi-step chemical synthesis to introduce chirality or modify a functional group with high selectivity. For instance, the high chemoselectivity of lipases allows them to catalyze acylation on a hydroxyl group preferentially over an amino group, a property that is exploited in resolution processes. diva-portal.org The mechanism typically involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, which is then transferred to the substrate. diva-portal.org

A key strategy for obtaining optically active this compound involves the microbial reduction of a prochiral precursor. The fungus Mortierella isabellina NRRL 1757 has been shown to catalyze the reduction of 2-oxocyclopentanecarboxamides with very high enantioselectivity. researchgate.net This biotransformation yields optically active hydroxyamides, which serve as crucial chiral intermediates. researchgate.net These intermediates can then be chemically converted into the desired optically active 2-aminomethyl- or 2-aminocyclopentanols. researchgate.net This approach is a powerful example of using whole-cell biocatalysis to set a stereocenter that is retained through subsequent chemical transformations.

Chemoenzymatic protocols combine traditional chemical synthesis with highly selective enzymatic transformations to efficiently prepare enantiomerically pure compounds. A notable strategy for producing both enantiomers of trans-2-aminocyclopentanol involves a key enzymatic resolution step. researchgate.netresearchgate.net The protocol begins with the chemical synthesis of a racemic precursor, such as (±)-trans-2-(diallylamino)cyclopentanol. researchgate.netresearchgate.net This racemic amino alcohol is then subjected to kinetic resolution catalyzed by a lipase (B570770). researchgate.net This combination of chemical synthesis to build the basic molecular framework and an enzymatic step to introduce chirality is a hallmark of an efficient chemoenzymatic process. researchgate.netresearchgate.netresearchgate.net

Microbial Reductions for Optically Active Intermediates

Chiral Resolution Techniques for this compound

Chiral resolution is a common and effective technique for separating enantiomers from a racemic mixture. For this compound, both enzymatic and classical chemical methods are employed. It is important to note that the maximum theoretical yield for any resolution process is 50% for a single enantiomer, as the other half of the racemic starting material is separated. google.com

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiomerically pure this compound and its derivatives. google.com This technique exploits the ability of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic pair at a much higher rate than the other. nih.gov The most common approach is the lipase-catalyzed acylation of the racemic amino alcohol. researchgate.net

In this process, a lipase such as Candida antarctica lipase B (CALB), Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase), or Lipase PS is used to acylate the hydroxyl group of one enantiomer, typically using an acyl donor like vinyl acetate (B1210297). researchgate.netvulcanchem.com This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard techniques like chromatography. Lipases have demonstrated excellent enantioselectivity (E >> 200) in these transformations. researchgate.net For example, a highly efficient protocol for trans-2-aminocyclopentanol derivatives involves the resolution of racemic trans-2-(diallylamino)cyclopentanol using Burkholderia cepacia lipase, yielding enantiopure amino alcohols and their corresponding acetates with high enantiomeric excess (ee) and chemical yields. researchgate.netresearchgate.net

Table 1: Examples of Enzymatic Kinetic Resolution of this compound Precursors

| Enzyme | Substrate | Acyl Donor | Result | Enantiomeric Excess (ee) | Reference |

| Burkholderia cepacia Lipase | (±)-trans-2-(diallylamino)cyclopentanol | - | Resolution via transesterification | >95% | researchgate.netresearchgate.net |

| Lipase PS (Pseudomonas cepacia) | Racemic this compound precursor | Vinyl Acetate | Resolution via acetylation | >99% | vulcanchem.com |

| Candida antarctica Lipase | Racemic 2-(aminomethyl)cyclopentan-1-ol | - | Selective acylation of undesired enantiomer | 95% | |

| Lipase B from Candida antarctica | (±)-trans-2-(N,N-dialkylamino)cyclopentanols | 1-Phenylethyl acetate | Resolution via acylation | Moderate enantioselectivity | researchgate.net |

Classical chemical resolution via diastereomeric salt formation is an alternative method for separating the enantiomers of this compound. google.com This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid. vulcanchem.com

The reaction between the racemic base (the amino alcohol) and the chiral acid forms a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. Chiral acids such as mandelic acid and tartaric acid have been successfully used for this purpose. vulcanchem.com For example, a scalable method has been described where chiral mandelic acid is used to resolve racemic intermediates in the synthesis of this compound. vulcanchem.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)

Industrial Scale Synthesis Considerations

Synthetic Route Selection

Multiple synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages for industrial application. Common methods include reductive amination, catalytic hydrogenation, and enzymatic resolution.

Reductive Amination: This widely used method typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. smolecule.com While scalable, it often requires careful control of reaction conditions to minimize side reactions.

Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation of cyclopentene (B43876) in the presence of an aminomethylating agent is a favored approach for its potential for high efficiency and yield. smolecule.com A patented method describes the reaction of cyclopentene oxide with benzylamine, followed by chiral resolution and palladium-on-carbon (Pd/C) hydrogenation to remove the benzyl (B1604629) group. vulcanchem.com Another approach involves the hydrogenation of a cyanohydrin intermediate derived from cyclopentanone.

Enzymatic Resolution: For achieving high enantiomeric purity, enzymatic methods offer a powerful tool. These processes utilize enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. One patented process employs lipase-mediated kinetic resolution to achieve an enantiomeric excess (ee) of over 99%. vulcanchem.com While offering excellent stereoselectivity, the cost and stability of the enzyme can be limiting factors for large-scale production.

A comparative analysis of these methods highlights the trade-offs between yield, enantiomeric excess, scalability, and cost.

| Method | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Scalability | Relative Cost |

| Reductive Amination | 78 | 90 | High | Low |

| Catalytic Hydrogenation | 85 | 92 | Moderate | Moderate |

| Enzymatic Resolution | 70 | 95 | Low | High |

| Asymmetric Synthesis | 65 | >99 | Low | Very High |

Table 1: Comparison of Synthetic Methods for this compound. This table is based on data from multiple sources.

Reactor Technology and Process Optimization

The choice of reactor technology is critical for ensuring safety, efficiency, and consistency in large-scale synthesis. While traditional batch reactors are commonly used, continuous flow reactors are gaining prominence due to their numerous advantages.

Batch Reactors: These reactors are suitable for a wide range of chemical reactions and are often used in multi-purpose plants. However, challenges in heat management, mixing efficiency, and reaction time can arise, particularly in exothermic reactions.

Continuous Flow Reactors: Flow chemistry offers significant benefits for industrial production, including enhanced heat and mass transfer, improved safety, and higher reproducibility. By continuously feeding reactants through a heated and pressurized tube or channel, precise control over reaction parameters can be achieved, leading to higher yields and purity. For the synthesis of this compound, a continuous flow process can significantly reduce reaction times and solvent usage compared to batch processes.

| Metric | Batch Process | Flow Process |

| Yield (%) | 75 | 88 |

| Reaction Time (h) | 12 | 2 |

| Solvent Use (L/kg) | 50 | 15 |

Table 2: Comparison of Batch vs. Continuous Flow Processes for this compound Synthesis. This data highlights the improved efficiency of flow chemistry.

Process optimization often involves the use of Design of Experiments (DoE) to statistically identify the critical parameters influencing the reaction, such as temperature, pressure, catalyst loading, and reactant stoichiometry. In-line analytical techniques, like FTIR or Raman spectroscopy, can provide real-time monitoring of the reaction, allowing for immediate adjustments and ensuring the process remains within the optimal window.

Purification and Downstream Processing

The purification of this compound to meet the stringent requirements of the pharmaceutical industry is a crucial final step. The method of purification is often dictated by the preceding synthetic steps and the nature of the impurities present.

Common purification techniques include:

Crystallization: This is a widely used method for isolating and purifying solid compounds. The formation of a hydrochloride salt can facilitate crystallization from solvents like isopropanol. vulcanchem.com

Distillation: For volatile impurities or to isolate the product from a reaction mixture, distillation under reduced pressure can be effective. google.com

Chromatography: While highly effective for achieving high purity, column chromatography can be expensive and time-consuming for large-scale production. researchgate.net It is often reserved for the final polishing step or for the production of very high-purity material.

Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture based on its solubility characteristics.

The choice and sequence of these purification steps are critical for removing unreacted starting materials, by-products, and residual solvents to achieve the desired product specifications.

Raw Material Sourcing and Cost

Stereochemical Investigations of 2 Aminomethyl Cyclopentanol

Diastereomeric and Enantiomeric Analysis

The four stereoisomers of 2-(aminomethyl)cyclopentanol are grouped into two diastereomeric sets. The cis-diastereomers have the hydroxyl and aminomethyl groups on the same face of the cyclopentane (B165970) ring, comprising the (1R, 2S) and (1S, 2R) enantiomeric pair. The trans-diastereomers have these functional groups on opposite faces of the ring, consisting of the (1R, 2R) and (1S, 2S) enantiomers.

The separation of these isomers is a critical step in their stereochemical investigation. A common and effective method for resolving the enantiomers within a diastereomeric pair is through enzymatic kinetic resolution. researchgate.netvulcanchem.com This technique often employs lipases, such as those from Burkholderia cepacia or lipase (B570770) B from Candida antarctica, which selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product with high enantiomeric excess (ee), often exceeding 99%. researchgate.netvulcanchem.com

Another established method is the formation of diastereomeric salts. By reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or mandelic acid, two diastereomeric salts are formed. vulcanchem.com These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the individual, optically pure enantiomers. vulcanchem.comgoogle.com

| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |

|---|---|---|---|

| cis | (1R,2S)-2-(Aminomethyl)cyclopentanol | (1S,2R)-2-(Aminomethyl)cyclopentanol | Enantiomers |

| trans | (1R,2R)-2-(Aminomethyl)cyclopentanol | (1S,2S)-2-(Aminomethyl)cyclopentanol | Enantiomers |

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of the separated stereoisomers is fundamental to understanding their chemical and biological properties. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Specific Rotation: Enantiomers are optically active, meaning they rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property for a chiral molecule. A pair of enantiomers will rotate light to an equal magnitude but in opposite directions (e.g., +27.5° and -28.0°). google.com This measurement provides a straightforward method to distinguish between enantiomers once they have been isolated, although it does not determine the absolute configuration on its own without reference to a known standard.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for both separating and quantifying enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). americanpharmaceuticalreview.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®), are commonly used for resolving amino alcohol enantiomers. americanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction (SXRD): This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), a three-dimensional map of the electron density can be generated. carleton.edu This map reveals the precise spatial arrangement of every atom in the molecule, providing unambiguous information on bond lengths, bond angles, and the absolute configuration (R/S) at each chiral center. vulcanchem.comcarleton.edu

| Technique | Principle | Information Obtained |

|---|---|---|

| Specific Rotation | Measures the rotation of plane-polarized light by a chiral compound. | Distinguishes between enantiomers; quantifies optical purity. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separates enantiomers and determines enantiomeric excess (ee). americanpharmaceuticalreview.com |

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Provides the definitive, unambiguous absolute 3D structure and configuration. vulcanchem.comcarleton.edu |

Conformational Analysis and Ring Dynamics

The cyclopentane ring of this compound is not planar. To minimize the torsional strain that would result from an eclipsed planar arrangement, the ring puckers into non-planar conformations. The two most stable and commonly discussed conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry).

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with one atom displaced above the plane and another below it. The energy difference between these conformations is very small, typically around 0.5 kcal/mol, meaning the ring is highly flexible and undergoes rapid interconversion between various puckered forms at room temperature.

The presence and orientation of the hydroxyl and aminomethyl substituents significantly influence the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the amine and hydroxyl groups. The study of these dynamic processes in solution is often carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the structure and conformational preferences of the molecule. vulcanchem.comnih.gov

Chemical Reactivity and Derivatization of 2 Aminomethyl Cyclopentanol

Reactivity Profile of Amine and Hydroxyl Functional Groups

The presence of both an aminomethyl group and a hydroxyl group on the cyclopentane (B165970) ring allows 2-(aminomethyl)cyclopentanol to participate in a variety of chemical reactions. The primary amine is nucleophilic and basic, while the secondary alcohol can act as a nucleophile or undergo oxidation. This dual functionality is key to its utility in synthesizing more complex molecules. The aminomethyl group, in particular, introduces nucleophilic sites and can engage in condensation reactions. The hydroxyl group can enhance interactions with biological targets. The stereochemical arrangement of these groups also plays a critical role in its reactivity and the stereochemistry of the resulting products. vulcanchem.com

The amine group can readily react with electrophiles. For instance, it can form amides when treated with acid chlorides or anhydrides. vulcanchem.com It also undergoes nucleophilic substitution reactions. vulcanchem.com The hydroxyl group, being a secondary alcohol, can be oxidized to a ketone. The interplay between these two groups allows for the formation of a variety of derivatives with potential applications in medicinal chemistry and material science. smolecule.com

Oxidation Reactions and Cyclopentanone (B42830) Derivatives

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, yielding 2-(aminomethyl)cyclopentanone (B11924733) derivatives. smolecule.com This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for further functionalization.

Common oxidizing agents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium permanganate. smolecule.com The choice of oxidant and reaction conditions is crucial to selectively oxidize the alcohol without affecting the amine functionality. Often, protection of the amine group is necessary before carrying out the oxidation to prevent undesired side reactions.

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate | Cyclopentanone derivatives | smolecule.com |

| Chromium Trioxide | Cyclopentanone derivatives | smolecule.com |

| Pyridinium Chlorochromate (PCC) | Cyclopentanone derivatives |

Reduction Reactions for Amine Group Modification

While the primary amine in this compound is already in a reduced state, further modification through reductive amination is a key reaction. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. This method allows for the introduction of various alkyl or aryl groups onto the nitrogen atom.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com For instance, reductive amination with formaldehyde (B43269) would yield the N-methylated derivative, while reaction with other aldehydes or ketones would lead to a diverse range of secondary and tertiary amines.

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and can participate in various nucleophilic substitution reactions. vulcanchem.comsmolecule.com It can react with alkyl halides, epoxides, and other electrophilic species to form new carbon-nitrogen bonds. These reactions are fundamental for elongating carbon chains or introducing new functional groups. For example, reaction with an alkyl halide would lead to the corresponding secondary or tertiary amine, depending on the stoichiometry and reaction conditions.

Derivatization for Advanced Synthetic and Analytical Purposes

The ability to selectively modify the amine and hydroxyl groups makes this compound a valuable scaffold for creating libraries of compounds for various applications, including as chiral ligands and in drug discovery. vulcanchem.comresearchgate.net

The primary amine can be readily acylated to form amides. A common derivatization is N-acetylation, achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride. This reaction is often used to protect the amine group or to modify the compound's biological activity. nih.gov Lipase-catalyzed acetylation has also been employed for the kinetic resolution of racemic mixtures of similar amino alcohols. vulcanchem.com

Other amine derivatives can be synthesized through reactions such as sulfonylation (reaction with sulfonyl chlorides) to form sulfonamides, or by reaction with isocyanates to form ureas. These derivatizations can significantly alter the electronic and steric properties of the molecule.

The secondary hydroxyl group can be functionalized in several ways. It can be acylated to form esters using acid chlorides or anhydrides. Lipase-catalyzed acylation is a key step in the chemoenzymatic synthesis of optically active trans-2-(N,N-dialkylamino)cyclopentanols. researchgate.net

Generation of Substituted Cyclopentanol Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, makes it a versatile scaffold for the synthesis of a wide array of substituted derivatives. These functional groups can be selectively or simultaneously targeted to introduce new molecular complexity and tailor the compound's properties for various applications. Key derivatization strategies include reactions at the aminomethyl group and the hydroxyl group, leading to the formation of amides, substituted amines, esters, and ethers.

One of the primary methods for derivatization involves the acylation of the aminomethyl group to form amides. This is a crucial step in the synthesis of complex molecules. For instance, the aminomethyl group can undergo coupling with ketoacid derivatives. vulcanchem.com This type of amide bond formation has been reported with high efficiency, achieving yields of around 90%. vulcanchem.com

Another significant reaction pathway involves the hydroxyl group. The Mitsunobu reaction, for example, is employed for the macrocyclization of this compound derivatives, forming a key tricyclic core in certain synthetic sequences with yields of approximately 65%. vulcanchem.com This reaction typically involves treating the alcohol with an acidic pronucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. A similar transformation is described in the synthesis of cis-2-(dimethylamino)cyclopentanol from its trans isomer. google.com In this process, the hydroxyl group of trans-2-(dimethylamino)cyclopentanol is reacted with 4-nitrobenzoic acid, triphenylphosphine, and diisopropyl azodicarboxylate, which results in the formation of a benzoate (B1203000) ester with inversion of stereochemistry at the carbinol center. google.com

Furthermore, the aminomethyl group itself can be a point of modification. For example, the synthesis of cis-2-(dimethylamino)cyclopentanol has been achieved from 6-oxazolo[3.1.0]hexane and an aqueous solution of dimethylamine (B145610), yielding the product in 53% after chromatographic separation. google.com This demonstrates the creation of a tertiary amine from a precursor structure. The chlorine atom of related chloro-cyclopentanol compounds can also be substituted by an aminomethyl group to yield derivatives of this compound, highlighting a synthetic route to the core structure itself.

The following table summarizes key research findings on the generation of substituted derivatives from this compound and related starting materials.

Table 1: Research Findings on the Synthesis of this compound Derivatives

Users can sort the table by clicking on the headers.

| Reaction Type | Starting Material | Reagents | Product Description | Yield (%) |

| Amide Coupling | This compound derivative | Ketoacid derivative | Amide-linked macrocycle precursor | 90% |

| Macrocyclization | Diol precursor from this compound | Mitsunobu reaction conditions | Tricyclic core structure | 65% |

| Esterification (Mitsunobu) | trans-2-(Dimethylamino)cyclopentanol | 4-Nitrobenzoic acid, Triphenylphosphine, Diisopropyl azodicarboxylate | cis-2-(Dimethylamino)cyclopentyl 4-nitrobenzoate | Not specified |

| N-Dimethylation | 6-Oxazolo[3.1.0]hexane | Aqueous dimethylamine solution | cis-2-(Dimethylamino)cyclopentanol | 53% |

Applications in Organic Synthesis and Asymmetric Catalysis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

2-(Aminomethyl)cyclopentanol serves as a chiral building block, a fundamental unit incorporated into the structure of more complex molecules. smolecule.com Its defined stereochemistry is crucial for creating compounds with specific three-dimensional arrangements, which is particularly important in medicinal chemistry where biological activity is often dependent on the precise orientation of functional groups. wikipedia.org

A notable example of its application is in the synthesis of pharmacologically active agents. For instance, derivatives of optically active trans-2-aminocyclopentanol have been used to prepare analogs of vesamicol (B58441), a molecule known for blocking acetylcholine (B1216132) transport into synaptic vesicles. nih.govresearchgate.net The synthesis of the cyclopentylic analog of vesamicol demonstrates the utility of the aminocyclopentanol core as a structural template for developing new bioactive compounds. researchgate.netresearchgate.net The rigid cyclopentane (B165970) ring and the specific spatial relationship between the amino and hydroxyl groups are key features that chemists exploit when designing and synthesizing these complex target molecules. chem960.com

Precursor for the Formation of Enantiomerically Pure Compounds

The synthesis of single-enantiomer drugs is a primary focus in the pharmaceutical industry to enhance efficacy and reduce potential side effects. ub.edu this compound is a key precursor for obtaining such enantiomerically pure compounds. A prevalent and highly effective method for obtaining optically active aminocyclopentanols is through chemoenzymatic strategies. nih.govnih.gov

This approach typically involves two key stages:

Stereospecific Chemical Synthesis : A racemic mixture of a suitable precursor, such as trans-2-(diallylamino)cyclopentanol, is first synthesized chemically. researchgate.netresearchgate.net

Enzymatic Kinetic Resolution : A lipase (B570770), such as lipase B from Candida antarctica or lipase from Burkholderia cepacia, is used to selectively acylate one of the enantiomers of the racemic amino alcohol. researchgate.netresearchgate.net This enzymatic reaction creates a mixture of an acylated enantiomer (e.g., an acetate (B1210297) ester) and the unreacted, non-acylated enantiomer. Because these two products have different chemical properties, they can be separated using standard techniques like chromatography.

This chemoenzymatic methodology is highly efficient, yielding both enantiomers of the aminocyclopentanol derivative with high chemical yields and excellent enantiomeric excesses, often ranging from 95% to over 99%. nih.govresearchgate.netresearchgate.net The resulting enantiopure amino alcohols are valuable intermediates for further synthetic transformations. nih.gov

Table 1: Comparison of Methods for Preparing Enantiopure Aminocyclopentanols

| Method | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Enzymatic Resolution | Selective acylation of one enantiomer from a racemic mixture using a lipase (e.g., Burkholderia cepacia lipase). | 95% to >99% | nih.govresearchgate.netresearchgate.net |

| Asymmetric Synthesis with Chiral Auxiliaries | A chiral auxiliary directs the stereochemical outcome of a reaction to form a specific enantiomer. The auxiliary is removed in a later step. | Can achieve >99% | wikipedia.org |

| Catalytic Asymmetric Synthesis | A chiral catalyst creates the desired enantiomer from a prochiral starting material. | Variable, can be >90% |

Role as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. nih.govnih.gov Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. scu.edu.cn The design of these ligands is critical for achieving high levels of stereocontrol. nih.gov Amino alcohols like this compound are excellent precursors for chiral ligands because their two different functional groups (amine and alcohol) can coordinate to a metal atom, creating a well-defined and rigid chiral environment around it. nih.gov

The modular nature of amino alcohols allows for the straightforward synthesis of a variety of ligand structures. nih.gov Starting from enantiomerically pure trans-2-aminocyclopentanol, new ligands can be synthesized by modifying the amino group. For example, N,N-dialkyl derivatives, such as trans-2-(N,N-dimethylamino)cyclopentanol and other N,N-dialkylamino)cyclopentanols, have been prepared and studied as chiral ligands. researchgate.netresearchgate.netchem960.com

The synthesis of these ligands often involves simple protection-deprotection and substitution reactions on the enantiopure aminocyclopentanol precursor obtained from enzymatic resolution. researchgate.net This flexibility allows chemists to systematically alter the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction. nih.gov

The effectiveness of a chiral ligand is measured by its performance in enantioselective reactions, where high yield and high enantiomeric excess (ee) of the product are desired. Ligands derived from optically active trans-2-aminocyclopentanol have proven to be highly effective in certain asymmetric addition reactions.

A key example is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. In this reaction, a chiral ligand derived from trans-2-(N,N-dialkylamino)cyclopentanol coordinates to the zinc metal, directing the addition of the ethyl group to one face of the aldehyde, which results in the formation of one enantiomer of 1-phenyl-1-propanol (B1198777) in excess. Research has shown that these ligands can catalyze the reaction with very good chemical yields and high enantioselectivities. researchgate.netresearchgate.net

Table 2: Performance of trans-2-(N,N-dialkylamino)cyclopentanol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand Substituent (N,N-dialkyl) | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N,N-Dimethyl | (S)-1-phenyl-1-propanol | 85% | 95% | researchgate.netresearchgate.net |

| N,N-Diallyl | (S)-1-phenyl-1-propanol | 78% | >99% | researchgate.netresearchgate.net |

| N,N-Dibenzyl | (S)-1-phenyl-1-propanol | 88% | 96% | researchgate.netresearchgate.net |

Additionally, ligands derived from aminocyclopentanol have been investigated in other important carbon-carbon bond-forming reactions, such as the asymmetric Henry (nitroaldol) reaction, which produces valuable β-nitroalcohols. organic-chemistry.orgmdpi.comresearchgate.net The success of these ligands underscores the value of the aminocyclopentanol framework in the development of powerful tools for asymmetric catalysis.

Design and Synthesis of Novel Chiral Ligands from this compound

Function as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the reaction, the auxiliary is removed, having served its purpose of directing the formation of a single stereoisomer. wikipedia.org

Compounds with structures similar to this compound, such as (R)-(−)-2,2-diphenylcyclopentanol, have been shown to be highly effective chiral auxiliaries. orgsyn.org For example, when attached to a substrate, (R)-(−)-2,2-diphenylcyclopentanol can direct hydrogenation reactions to achieve high diastereoselectivity (up to 96% de) and can be used in asymmetric cycloadditions to yield products with high enantiomeric excess (up to 96% ee). orgsyn.org The principle relies on the auxiliary's rigid structure creating a biased environment, sterically blocking one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less hindered face. wikipedia.orgresearchgate.net Given its defined stereochemistry and rigid cyclopentane ring, this compound possesses the key characteristics required to function effectively as a chiral auxiliary in a similar manner, guiding the stereoselective formation of new stereocenters.

Strategic Scaffold for Molecular Design

In medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various functional groups are built to create a library of compounds for drug discovery. cam.ac.uk this compound is considered a valuable scaffold due to its combination of a rigid cyclopentane backbone and strategically placed, modifiable functional groups. smolecule.comchem960.com

The rigidity of the cyclopentane ring helps to pre-organize the attached functional groups in a specific spatial orientation, which can lead to more selective binding to biological targets like enzymes or receptors. chem960.com This structural constraint is a desirable feature in "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov Researchers have explored using the this compound scaffold to design and synthesize potential neuromodulators, enzyme inhibitors, and modulators for G protein-coupled receptors (GPCRs). vulcanchem.com Its structural features make it a promising starting point for developing new therapeutic agents. smolecule.comvulcanchem.com

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(Aminomethyl)cyclopentanol can be achieved through various routes, with reductive amination and catalytic hydrogenation being common methods. Mechanistic studies of these pathways help in optimizing reaction conditions and understanding stereochemical outcomes.

Reductive Amination: This pathway typically involves the reaction of a cyclopentanone (B42830) derivative with an amine source, followed by reduction. A plausible mechanism for the synthesis of this compound starting from 2-hydroxycyclopentanone involves the following key steps:

Imine/Enamine Formation: The carbonyl group of 2-hydroxycyclopentanone reacts with ammonia (B1221849) (or a protected amine) to form a hemiaminal intermediate. This is followed by dehydration to yield a cyclic imine or its tautomer, an enamine. The equilibrium between these species is influenced by reaction conditions such as pH.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is introduced. The hydride attacks the electrophilic carbon of the imine C=N double bond. This step is often stereodetermining, and the choice of reducing agent and reaction conditions can influence the cis/trans ratio of the final product.

Protonation: A final workup step with a protic solvent protonates the resulting anion to yield the final this compound product.

Kinetic studies of related N—O acyl migration reactions in cyclohexane (B81311) and cyclopentane (B165970) aminoalcohol derivatives have been performed to understand the influence of the ring size and stereochemistry on reaction rates, providing a framework for analyzing similar transformations involving this compound.

Catalytic Hydrogenation: This method can be employed for the stereoselective synthesis of this compound from precursors like cyclopentenyl nitriles. The mechanism generally involves:

Adsorption: Both the unsaturated substrate and hydrogen gas adsorb onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Rhodium). Chiral catalysts, such as those incorporating ligands like BINAP, can be used to achieve high enantioselectivity.

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming metal-hydride species.

Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the substrate. For a nitrile precursor, the C≡N triple bond is reduced to a primary amine. If other reducible groups are present, their reduction may occur concurrently or sequentially depending on the catalyst and conditions. The stereochemistry is often controlled by the way the molecule adsorbs onto the catalyst surface, with hydrogen typically adding to the less sterically hindered face.

Investigations of Molecular Interactions

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group, governs its ability to engage in a variety of non-covalent interactions. smolecule.com These interactions are fundamental to its physical properties and its binding to other molecules.

The hydroxyl and amine groups in this compound are potent hydrogen bond donors and acceptors. cymitquimica.comnih.gov

As a Hydrogen Bond Donor: The hydrogen atoms on the oxygen and nitrogen can form strong hydrogen bonds with electronegative atoms like oxygen, nitrogen, or fluorine on adjacent molecules.

As a Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen and nitrogen atoms can accept hydrogen bonds from donor groups in other molecules (e.g., water or other protic solvents).

These hydrogen bonding capabilities are responsible for the compound's solubility in polar solvents and can lead to the formation of specific intermolecular networks in the solid state or in solution. smolecule.com Intramolecular hydrogen bonding between the hydroxyl group and the amino group is also possible, which can influence the conformational preference of the molecule by stabilizing a more compact structure.

Under physiological or acidic conditions, the primary amine group can be protonated to form a cationic ammonium (B1175870) group (-CH₂NH₃⁺). This allows for much stronger electrostatic interactions:

Ion-Dipole Interactions: The positive charge on the ammonium group can interact favorably with the negative end of dipoles in polar molecules like water.

Salt Bridges: The ammonium group can form strong, specific electrostatic interactions with anionic species, such as carboxylate groups in amino acid residues of proteins.

Studies on related systems have shown that while such electrostatic interactions are favorable, the energetic gain can be offset by a significant desolvation penalty—the energy required to remove ordered solvent molecules from both the charged group and its binding partner before they can interact. nih.gov

Hydrogen Bonding Interactions

Computational Chemistry Approaches

Computational methods are powerful tools for investigating the properties of this compound at an atomic level of detail, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and energetic properties of molecules. rsc.orgresearchgate.net For this compound, DFT calculations can provide valuable data that is often difficult to obtain experimentally.

Key applications include:

Conformational Analysis: The five-membered cyclopentane ring is not planar and exists in dynamic equilibrium between "envelope" and "half-chair" conformations to minimize torsional strain. DFT can be used to calculate the relative energies of these conformers for both cis and trans isomers of this compound, identifying the most stable three-dimensional structures.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for the lowest energy conformers can be precisely calculated.

Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental spectra to confirm structural assignments.

Reaction Energetics: The method can be used to model transition states and calculate activation energies for synthetic reactions, providing insight into reaction mechanisms and selectivity.

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including ring conformation (envelope vs. half-chair). |

| Relative Conformational Energies | Determines the energy difference between various stereoisomers and rotamers. |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental characterization. |

| NMR Chemical Shifts | Aids in the assignment of 1H and 13C NMR spectra. |

| HOMO-LUMO Energy Gap | Provides information about chemical reactivity and electronic transitions. researchgate.net |

| Transition State Energies | Helps elucidate reaction mechanisms by calculating activation barriers. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. tum.delabxing.com An MD simulation for this compound, either in solution or interacting with a larger system like a protein, would typically involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted. During this phase, the solvent molecules are allowed to equilibrate around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very short time intervals (femtoseconds) by integrating Newton's laws of motion.

These simulations can assess the stability of ligand-target complexes and predict interactions with biological targets.

| Simulation Stage | Objective | Typical Output |

|---|---|---|

| System Preparation | Define the molecule, force field parameters, and simulation environment (e.g., solvent box). | Initial coordinate and topology files. |

| Equilibration | Bring the system to the desired temperature and pressure, allowing it to relax. | A stabilized system with correct density and temperature. |

| Production MD | Simulate the natural motion of the molecule over time. | A trajectory file containing atomic coordinates at regular time intervals. |

| Analysis | Analyze the trajectory to extract meaningful information. | Conformational changes, hydrogen bond lifetimes, diffusion coefficients, binding energies. |

Broader Research Avenues and Potential Applications

Applications in Material Science

The presence of reactive amine and hydroxyl groups makes 2-(Aminomethyl)cyclopentanol a versatile building block in the synthesis of new materials. Its ability to form strong intermolecular interactions, such as hydrogen bonds, is a key property being explored for the development of advanced polymers and adhesives.

Utilization in Polymer and Resin Production

In industrial settings, there is an interest in using this compound and its derivatives in the production of polymers and resins. The amine and hydroxyl functionalities can act as reactive sites for polymerization reactions. For instance, the amine group can react with carboxylic acids or their derivatives to form polyamides, a class of polymers known for their high strength and thermal stability. nih.govmdpi.comresearchgate.net Similarly, the hydroxyl group can participate in the formation of polyesters.

The dual functionality allows for the creation of cross-linked polymer networks. For example, it can be investigated as a curing agent for epoxy resins, where the amine group opens the epoxide ring and the hydroxyl group can form further linkages, contributing to the rigidity and thermal properties of the final thermoset material. The cyclopentane (B165970) ring introduces a degree of rigidity and a specific three-dimensional structure to the polymer backbone, which can influence the material's physical properties such as its glass transition temperature and mechanical strength. vulcanchem.com Research in this area explores how incorporating this cycloaliphatic diamine alcohol can lead to polymers with tailored properties for specific applications. smolecule.com

Role in Modifying Adhesion Properties

The capacity of this compound to form hydrogen bonds is a significant factor in its potential application for enhancing adhesion. The amine and hydroxyl groups can form strong interactions with a variety of surfaces, including metals, glass, and other polar substrates. This makes it a candidate for use as an adhesion promoter in coatings, adhesives, and composite materials.

When incorporated into a polymer matrix or applied as a surface treatment, the molecule can orient itself at the interface, with the functional groups bonding to the substrate and the cyclopentane ring interacting with the bulk material. This can improve the interfacial strength and durability of the adhesive bond. Research is ongoing to evaluate the effectiveness of this compound and its derivatives in various adhesive formulations and to understand the relationship between its molecular structure and its performance in modifying surface properties.

Research as Precursors for Biologically Active Molecules

The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com Its structure allows for stereospecific modifications, which is crucial for biological activity.

Exploration as a Scaffold for Drug Discovery and Development

In medicinal chemistry, this compound is explored as a scaffold for the discovery and development of new drugs. smolecule.com A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening. cam.ac.uknih.gov The cyclopentane ring provides a defined three-dimensional arrangement for the appended functional groups, which can lead to specific interactions with biological targets like enzymes and receptors. vulcanchem.com

Researchers have synthesized derivatives of this compound to investigate their potential as therapeutic agents. For example, its structural similarity to certain neuromodulators and enzyme inhibitors has made it a valuable intermediate in the design of compounds targeting neurological disorders. vulcanchem.com The ability to create enantiomerically pure compounds from this chiral building block is particularly important in pharmaceuticals, as different stereoisomers can have vastly different biological activities.

Table 1: Research on this compound Derivatives in Drug Discovery

| Research Area | Target/Application | Key Findings | Citations |

|---|---|---|---|

| Neuropharmacology | Neuroprotective Agents | Derivatives have shown potential in reducing neuronal cell death in models of excitotoxicity. | |

| Neurological Disorders | GPCR Modulators | The scaffold is used to design molecules targeting G protein-coupled receptors. | vulcanchem.com |

| Alzheimer's Disease | Cholinesterase Inhibitors | Its structure is explored for creating potential inhibitors of cholinesterase. | vulcanchem.com |

General Study of Molecular Target Interactions (e.g., Neurotransmitter Systems)

The interaction of this compound and its analogs with neurotransmitter systems is a significant area of study. smolecule.com Neurotransmitters are chemical messengers that transmit signals across synapses in the nervous system, and their receptors are key targets for many drugs. cuni.czsaskoer.ca

Studies have indicated that derivatives of this compound may interact with various molecular targets within the central nervous system. For instance, research has pointed towards potential interactions with the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. nih.gov Antagonists of the NMDA receptor can have neuroprotective effects. Furthermore, investigations into aminocyclopentanes have revealed their potential as selective antagonists for the NR2B subunit of the NMDA receptor, which could influence cognitive functions. Some analogs are also being investigated for their anticonvulsant properties, potentially through the modulation of GABAergic and glutamate systems. indexcopernicus.comnih.govnih.govmdpi.comjapsonline.com

Table 2: Investigated Molecular Targets for this compound Analogs

| Molecular Target System | Specific Receptor/Enzyme | Potential Therapeutic Effect | Citations |

|---|---|---|---|

| Glutamatergic System | NMDA Receptor | Neuroprotection | |

| Glutamatergic System | NR2B Subunit | Cognitive and Motor Control |

Investigational Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. researchgate.netsemanticscholar.org Some derivatives and analogs of this compound have been investigated for their potential antibacterial and antifungal properties.

In one study, certain derivatives of aminocyclopentane demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The proposed mechanism of action for some of these related compounds is the disruption of the bacterial cell membrane integrity.

Furthermore, cyclopentane-based analogs of muraymycin, a naturally occurring antibiotic, have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial cell wall biosynthesis. nih.gov One of these analogs showed antibacterial efficacy against Staphylococcus aureus. nih.gov While these studies focus on derivatives and analogs, they suggest that the aminomethylcyclopentanol scaffold could be a promising starting point for the development of new antimicrobial drugs. nih.govnanochemres.orgresearchgate.netsemanticscholar.orgmedcraveonline.com Further research is needed to determine the antimicrobial activity of this compound itself and to optimize the structure of its derivatives for improved potency and spectrum of activity.

Q & A

Q. What are the primary synthetic routes for 2-(Aminomethyl)cyclopentanol, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 2-formylcyclopentanol using ammonia and hydrogen gas with a palladium catalyst, achieving yields up to 85% under optimized conditions (150°C, 50 bar H₂) . Alternatively, nucleophilic substitution of 2-(bromomethyl)cyclopentanol with aqueous ammonia at 80°C yields the product but requires careful pH control (pH 9–10) to minimize side reactions like epoxide formation .

Q. How can the stereochemistry of this compound be resolved, and what analytical methods validate enantiomeric purity?

Chiral column chromatography (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase separates enantiomers. Enantiomeric excess (ee) is validated via polarimetry and chiral HPLC coupled with mass spectrometry. Computational modeling (DFT) predicts thermodynamic stability of stereoisomers, aiding in assigning configurations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as a skin/eye irritant (GHS Category 2/2A) and requires PPE (gloves, goggles). Work should occur in a fume hood due to potential respiratory irritation (GHS Category 3). Storage at 4°C under nitrogen minimizes degradation .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH, ΔG) influence the equilibrium of this compound synthesis from cyclopentene derivatives?

For cyclopentene-based routes, esterification and transesterification steps are exothermic (ΔH = −45 kJ/mol). Equilibrium constants (K) calculated via group contribution methods show higher K values at lower temperatures (50°C), favoring cyclopentanol formation. Experimental yields align with theoretical predictions (55% conversion, 99.5% selectivity) under optimized flow reactor conditions .

Q. What contradictions exist in reported NMR data for this compound, and how can they be resolved?

Discrepancies in δH values for the aminomethyl group (2.3–2.7 ppm) arise from solvent polarity and pH effects. Deuterated DMSO stabilizes the NH₂ group, sharpening peaks, while aqueous buffers broaden signals. Cross-validation with 2D-COSY and HSQC resolves overlapping signals .

Q. How can computational modeling optimize the catalytic efficiency of enantioselective synthesis?

Density Functional Theory (DFT) simulations identify transition states for Pd-catalyzed reductive amination. Modifying ligand structures (e.g., BINAP vs. Josiphos) alters activation energies (ΔG‡) by 10–15 kJ/mol, improving enantioselectivity from 70% to 92% ee .

Q. What role does the cyclopentane ring conformation play in the compound’s biological activity?

Boat conformations of the cyclopentane ring enhance hydrogen bonding with biological targets (e.g., GABA receptors), as shown by molecular docking studies. Substituent positioning (axial vs. equatorial) affects binding affinity by 2–3 orders of magnitude .

Q. How do solvent polarities impact the stability of this compound in long-term storage?

Polar aprotic solvents (DMSO, DMF) stabilize the compound via hydrogen bonding, reducing degradation rates by 40% compared to nonpolar solvents (hexane). Accelerated stability studies (40°C/75% RH) show <5% impurity formation over 6 months in DMSO .

Q. What methodologies quantify trace impurities in this compound, and how are detection limits optimized?

LC-MS/MS with a C18 column (2.6 μm) achieves ppm-level detection. Collision-induced dissociation (CID) fragments at m/z 115 → 70 enhance specificity. Internal standards (deuterated analogs) correct matrix effects in biological samples .

Q. Why do kinetic vs. thermodynamic control strategies yield divergent regioselectivity in functionalizing this compound?

Kinetic control (low-temperature, fast reactions) favors axial NH₂ substitution due to lower activation energy. Thermodynamic control (prolonged heating) shifts to equatorial substitution, minimizing ring strain. MD simulations confirm energy differences (ΔΔG = 8 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.